Cyclopropanecarboximidic acid, methyl ester, hydrochloride
Description
Cyclopropanecarboximidic acid, methyl ester, hydrochloride (CAS: 77570-14-0) is a cyclopropane-derived imidate ester hydrochloride. Its structure features a strained cyclopropane ring attached to a carboximidic acid group esterified with a methyl group and stabilized as a hydrochloride salt. This compound is used in organic synthesis, particularly as an intermediate for forming amidines or nitrogen-containing heterocycles . Its hydrochloride form enhances solubility in polar solvents and stabilizes the reactive imidate moiety during reactions.
Properties
IUPAC Name |
methyl cyclopropanecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-7-5(6)4-2-3-4;/h4,6H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLNUXLDJJFAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552691 | |
| Record name | Methyl cyclopropanecarboximidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77570-14-0 | |
| Record name | Methyl cyclopropanecarboximidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl cyclopropanecarboximidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboximidic acid, methyl ester, hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a hydrochloric acid catalyst. This esterification process results in the formation of the methyl ester, which is then converted to its hydrochloride salt form .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarboximidic acid, methyl ester, hydrochloride undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the ester into the corresponding carboxylic acid and methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Substitution: Common reagents include nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Hydrolysis: Cyclopropanecarboxylic acid and methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboximidic acid, methyl ester, hydrochloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a building block for drug development.
Industrial Research: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cyclopropanecarboximidic acid, methyl ester, hydrochloride involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropanecarboximidic Acid Ethyl Ester Hydrochloride (CAS: 52186-76-2)
- Structural Difference : Ethyl ester substituent instead of methyl.
- However, the hydrochloride salt mitigates this effect.
- Applications : Widely used in industrial synthesis, with 12 suppliers listed, suggesting broader applicability than the methyl ester variant .
- Reactivity : Longer alkyl chains may slow reaction kinetics in nucleophilic substitutions due to steric hindrance.
Cyclopropanecarboximidic Acid Butyl Ester Hydrochloride (CAS: 66381-67-7)
- Structural Difference : Butyl ester substituent.
- Properties : The butyl group significantly increases lipophilicity, making it less suitable for aqueous-phase reactions.
- Applications: Limited to niche synthetic applications, with only one supplier reported .
Non-Cyclopropane Methyl Esters (e.g., Fatty Acid Methyl Esters)
- Structural Difference : Lack of cyclopropane and imidate groups.
- Properties : Straight-chain methyl esters (e.g., palmitic acid methyl ester, stearic acid methyl ester) are volatile and widely used in GC-MS analysis .


- Reactivity : Unlike cyclopropanecarboximidic acid derivatives, these esters undergo hydrolysis or saponification rather than nucleophilic substitution.
Physicochemical and Functional Comparisons
Solubility and Volatility
| Compound | Solubility (Polar Solvents) | Volatility (GC Suitability) |
|---|---|---|
| Methyl ester hydrochloride | High (due to HCl salt) | Low (unsuitable for GC) |
| Ethyl ester hydrochloride | Moderate | Low |
| Fatty acid methyl esters (e.g., palmitic acid methyl ester) | Low | High |
- Key Insight: The hydrochloride salt in cyclopropane derivatives reduces volatility, limiting their use in GC analysis compared to non-halogenated esters .
Biological Activity
Cyclopropanecarboximidic acid, methyl ester, hydrochloride (also known as pCPA methyl ester hydrochloride) is a compound of significant interest in biological research due to its role as a tryptophan hydroxylase inhibitor. This compound has implications in various fields, including neurobiology and pharmacology, particularly regarding serotonin synthesis and its associated behavioral effects.
- Chemical Formula : CHClN\O.HCl
- Molar Mass : 227.66 g/mol
- Purity : ≥98% (as indicated by suppliers) .
This compound inhibits tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. By inhibiting this enzyme, the compound effectively reduces serotonin (5-HT) levels in the brain, which has been shown to impair cognitive functions such as reversal learning in animal models .
Effects on Neurobehavioral Functions
Research indicates that administration of pCPA methyl ester hydrochloride leads to significant alterations in behavior due to the depletion of serotonin levels. Notably:
- Impaired Reversal Learning : In studies involving rats, the inhibition of 5-HT synthesis resulted in difficulties in tasks requiring cognitive flexibility .
- Potential Antidepressant Activity : The modulation of serotonin levels may also suggest potential applications in treating mood disorders, although further research is needed to clarify this effect.
Case Studies and Experimental Data
Several studies have explored the biological effects of cyclopropanecarboximidic acid:
- Cognitive Impairment Studies :
- Serotonin Depletion :
- Behavioral Assessments :
Data Table: Summary of Biological Effects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


